![molecular formula C8H11I B2788102 1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane CAS No. 2287321-87-1](/img/structure/B2788102.png)

1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

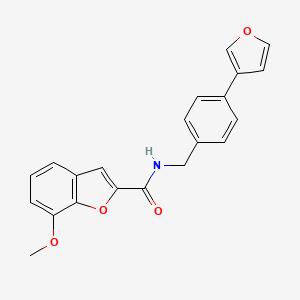

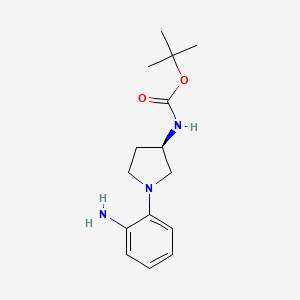

“1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane” is a chemical compound with the molecular formula C8H11I . It is a type of hydrocarbon that is part of the bicyclo[1.1.1]pentane (BCP) unit . The BCP unit is known for its special physical and chemical properties and is under scrutiny as a bioisostere in drug molecules .

Synthesis Analysis

The synthesis of different BCP triazole building blocks from one precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, has been achieved by Cu(I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions and integrated cycloaddition-Sonogashira coupling reactions . This methodology has been further utilized for appending large chromophoric porphyrin moieties onto the BCP core .Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 1-cyclopropyl-1-propylcyclopentane molecule, which is similar to 1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane, contains a total of 32 bonds. There are 12 non-H bonds, 3 rotatable bonds, 1 three-membered ring, and 1 five-membered ring .Chemical Reactions Analysis

The reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions has been investigated . The study employed methodologies for the synthesis of different BCP triazole building blocks from one precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, by Cu(I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions and integrated cycloaddition-Sonogashira coupling reactions .Wissenschaftliche Forschungsanwendungen

Bioisosteres in Drug Design

1-CPIBCP serves as an essential bioisostere for 1,4-disubstituted arenes, tert-butyl, and alkyne groups. These bioisosteres enhance drug properties, such as membrane permeability, solubility, and metabolic stability. Researchers have used 1-CPIBCP analogues in drug candidates, including inhibitors and therapeutic agents .

Pharmaceutical Applications

1-CPIBCP derivatives find applications in drug development. By replacing specific functional groups with 1-CPIBCP, researchers can optimize drug properties. For instance, it has been employed as a bioisostere for p-substituted arenes in various drug molecules, improving their pharmacokinetic profiles .

Materials Research

The unique three-membered cyclopropyl ring in 1-CPIBCP contributes to its distinct physical and chemical properties. Researchers explore its potential as a building block for novel materials, including polymers, supramolecular assemblies, and nanomaterials. Understanding its reactivity aids in designing functional materials .

Triazole Synthesis

1-CPIBCP serves as a precursor for triazole-containing compounds. Through Cu(I)-catalyzed 1,3-dipolar cycloaddition reactions, researchers generate BCP triazole building blocks. These intermediates play a crucial role in the synthesis of diverse molecules, including pharmaceuticals and functional materials .

Zukünftige Richtungen

Bicyclo[1.1.1]pentanes (BCPs) are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes, with applications including bioconjugation processes . The future directions of research on 1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane could potentially align with these areas of interest.

Wirkmechanismus

Pharmacokinetics

Bicyclo[1.1.1]pentane (BCP) compounds, including 1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane, are known for their high passive permeability, high water solubility, and improved metabolic stability . These properties significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Eigenschaften

IUPAC Name |

1-cyclopropyl-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11I/c9-8-3-7(4-8,5-8)6-1-2-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILDZGBEDNSLKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C23CC(C2)(C3)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole](/img/structure/B2788022.png)

![2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2788028.png)

![7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2788033.png)

![[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B2788034.png)

![7-Fluorobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2788037.png)

![N-(2,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2788041.png)